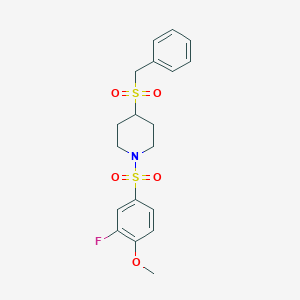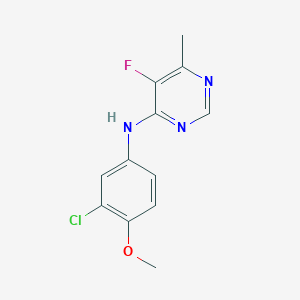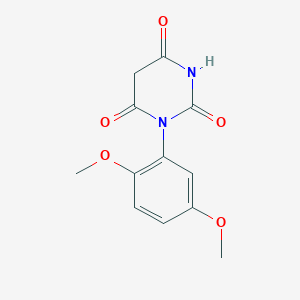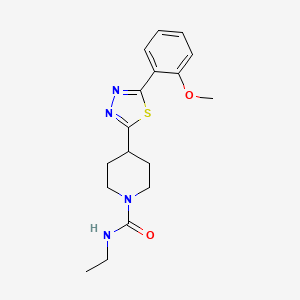
2-(ethylamino)-N,N-dimethylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "2-(ethylamino)-N,N-dimethylacetamide" is not directly mentioned in the provided papers. However, the papers discuss various derivatives of N-[2-(dimethylamino)ethyl]-9-aminoacridine-4-carboxamide, which are of interest due to their potential anti-cancer properties. These derivatives are characterized by their interaction with DNA, primarily through intercalation, and their physicochemical properties which contribute to their biological activity against cancer cells .
Synthesis Analysis
The synthesis of related compounds involves the preparation of derivatives of N-[2-(dimethylamino)ethyl]-9-aminoacridine-4-carboxamide with various substituents. These derivatives are synthesized to explore the structure-activity relationships and to enhance their antitumor properties. For instance, derivatives with different groups at the 5-position of the acridine ring have been prepared to study their in vivo antitumor activity . Another study discusses the synthesis of ethyl (Z)-2-[2,2-bis(ethoxycarbonyl)vinyl]amino-3-dimethylaminopropenoate as a reagent for the synthesis of heterocyclic compounds, which could be related to the synthesis of similar compounds .
Molecular Structure Analysis
The molecular structure of these compounds has been determined using X-ray crystallography, revealing an intramolecular hydrogen bond that plays a role in the molecule's conformation and its interaction with DNA. Molecular mechanics calculations have been used to explore the conformational flexibility of the substituent in relation to the chromophore, which is important for understanding how these compounds interact with DNA .
Chemical Reactions Analysis
The chemical reactions involving these compounds primarily focus on their interaction with DNA. The binding occurs through intercalation, where the planar acridine ring inserts between the DNA base pairs. This interaction is crucial for the antitumor activity of these compounds. The reactivity of the dimethylamino group in related compounds has been explored, showing that it can be substituted with heterocyclic amines to produce different derivatives with potential biological activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of these derivatives, such as their binding affinity to DNA and their charge at physiological pH, have been studied to understand their biological activity. It has been found that the 5-substituted compounds possess in vivo antitumor activity and that their activity is influenced by the nature of the substituent, with electron-withdrawing groups leading to an uncharged acridine chromophore at physiological pH, which is beneficial for their distribution and antitumor activity . The structure-activity relationships have been further explored by synthesizing monosubstituted derivatives and studying their antitumor activity, which varies with the position of the substituent on the acridine ring .
科学的研究の応用
Chemical Toxicology and Embryotoxicity Studies : Research conducted by Stula and Krauss (1977) explored the embryotoxic effects of various amide-type solvents, including N,N-dimethylacetamide, on pregnant rats and rabbits. They found moderate embryotoxicity associated with N,N-dimethylacetamide (Stula & Krauss, 1977).
Molecular Chemistry and Interaction Studies : Walczak et al. (2008) investigated compounds including 1,3-bis(ethylamino)-2-nitrobenzene and their derivatives. This research contributes to understanding the physical properties of polymers made from similar compounds (Walczak et al., 2008).
Synthesis of Heterocyclic Compounds : Granik et al. (1976) reported on the synthesis of various heterocyclic compounds using reactions involving N,N-dimethylacetamide. This research provides insights into the chemical pathways and synthesis of complex organic compounds (Granik et al., 1976).
Role in Polymerization Processes : Zhou et al. (2015) examined the use of amide group-containing polar solvents, including N,N-dimethylacetamide, in iron-catalyzed atom transfer radical polymerizations. Their findings indicate significant effects of solvent structures on catalytic activity (Zhou et al., 2015).
Applications in Molecular Interaction Analysis : Sengwa et al. (2010) explored the molecular interactions in binary mixtures containing ethanolamine and N,N-dimethylacetamide. They studied hydrogen-bonded hetero-molecular interactions, providing insights into molecular behavior in mixed solvents (Sengwa et al., 2010).
Investigation of Molecular Reactions and Properties : Le Bras and Muzart (2018) highlighted the use of N,N-dimethylacetamide as a multipurpose reagent in the synthesis of various compounds. This review emphasizes its versatility in different experimental conditions (Le Bras & Muzart, 2018).
Research on Physical Properties of Chemical Mixtures : Khanlarzadeh and colleagues (2006) measured the densities, viscosities, and refractive indices of mixtures involving N,N-dimethylacetamide, contributing to the understanding of the physical properties of such mixtures (Khanlarzadeh et al., 2006).
Examination of Corrosion Inhibition : Cruz et al. (2004) conducted a study on the electrochemical behavior of certain compounds, including derivatives of N,N-dimethylacetamide, in acid media. This research is significant in understanding corrosion inhibition efficiency (Cruz et al., 2004).
Analytical Method Development for Medical Use : Rosser et al. (2023) developed a liquid chromatography-tandem mass spectrometry method for quantifying N,N-dimethylacetamide in pediatric plasma, demonstrating the chemical's relevance in medical analysis and treatment monitoring (Rosser et al., 2023).
Safety and Hazards
作用機序
Target of Action
The primary target of 2-(ethylamino)-N,N-dimethylacetamide is the enzyme cathepsin B . Cathepsin B is a lysosomal cysteine peptidase involved in multiple processes associated with tumor progression, making it a validated target for anti-cancer therapy .
Mode of Action
The compound interacts with its target, cathepsin B, by inhibiting its endopeptidase activity . This inhibition reduces tumor cell invasion and migration, as determined in vitro on two-dimensional cell models and tumor spheroids .
Biochemical Pathways
The inhibition of cathepsin b likely disrupts the proteolytic potential of lysosomal cysteine peptidases, which are highly relevant for cancer progression . This disruption could potentially affect extracellular matrix degradation, a process enabling tumor migration, invasion, metastasis, and angiogenesis .
Result of Action
The molecular and cellular effects of 2-(ethylamino)-N,N-dimethylacetamide’s action primarily involve the reduction of tumor cell invasion and migration . It also impairs tumor growth in vivo, as demonstrated in mouse fibrosarcoma tumors .
特性
IUPAC Name |
2-(ethylamino)-N,N-dimethylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O/c1-4-7-5-6(9)8(2)3/h7H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBQCQPDRIQZDJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(ethylamino)-N,N-dimethylacetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[(4-chlorophenyl)methyl]naphthalen-1-amine](/img/structure/B3012123.png)
![N-(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}ethyl)-N'-[(dimethylamino)methylene]urea](/img/structure/B3012125.png)
![2-[4-(2,6-Difluorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetonitrile](/img/structure/B3012127.png)




![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-2,4-difluorobenzenesulfonamide](/img/structure/B3012135.png)
![N-(3,4-dimethylphenyl)-2-(4-methoxyphenyl)-3-(propylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B3012136.png)

![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2-(trifluoromethyl)benzamide](/img/structure/B3012139.png)
